acetic acid;(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Description
This compound is a highly complex peptide-like molecule featuring multiple functional groups, including:
- Amino acid residues: The backbone consists of modified amino acids (e.g., (2S)-6-aminohexanoic acid, (2S)-5-(diaminomethylideneamino)pentanoyl) linked via peptide bonds.
- Acetic acid moiety: Provides hydrophilicity and reactivity in esterification or coupling reactions.
- Pyrrolidine and hydroxypropanoyl units: Enhance conformational rigidity and influence stereochemical interactions.
Molecular Formula: Derived from its InChI (), the formula is C₁₀₁H₁₄₀N₂₄O₃₀S, with a molecular weight exceeding 2,300 g/mol. Its structural complexity places it in the category of bioactive peptides or peptidomimetics, often investigated for targeting enzymes or receptors with high specificity .
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49N11O11.C2H4O2/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32;1-2(3)4/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33);1H3,(H,3,4)/t15-,16-,17-,18-,19-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBLISRQUOJNAB-UYNNABTASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53N11O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific reaction conditions such as temperature, pH, and solvents used would be crucial for the successful synthesis of this complex molecule.
Industrial Production Methods
Industrial production methods for such complex compounds often involve large-scale synthesis using automated systems and advanced purification techniques. The scalability of the synthesis process and the cost-effectiveness of the production methods are important considerations.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. Detailed analysis of the reaction pathways and intermediates would be necessary to predict the products accurately.
Scientific Research Applications
This compound could have a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies of enzyme interactions and protein folding.
Medicine: Potential therapeutic applications, such as drug development.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include binding to active sites, altering protein conformation, or modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Uniqueness
The target compound distinguishes itself through:
- Multi-domain architecture: Combines a peptide backbone with non-proteinogenic residues (e.g., diaminomethylideneamino), enabling diverse binding modes.
- Hydrophilic-hydrophobic balance : The acetic acid moiety and pyrrolidine rings optimize solubility and membrane permeability, unlike simpler analogs like N-acetylcysteine .
- Stereochemical complexity : The (2S) configuration at multiple centers ensures selective interactions, a feature absent in racemic mixtures of acetyl-L-carnitine .
Reactivity and Stability
| Property | Target Compound | Similar Compounds | |
|---|---|---|---|
| Oxidation | Diaminomethylideneamino groups resist oxidation; peptide bonds susceptible to ROS | N-acetylcysteine’s thiol group readily oxidizes to disulfides | |
| Hydrolysis | Stable under physiological pH; hydrolyzes in strong acids/bases (e.g., 6M HCl) | Acetyl-L-carnitine hydrolyzes rapidly in alkaline conditions | |
| Substitution | Nucleophilic amino groups react with electrophiles (e.g., NHS esters) | 2-(5-Ethylpyridin-2-yl)acetic acid derivatives undergo halogen exchange |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
